molecular formula C23H15FN2O3 B11126043 1-(2-Fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2-Fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11126043
M. Wt: 386.4 g/mol
InChI Key: GZBUDGXKCWFNPW-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 2-fluorophenyl group: This step might involve a substitution reaction using a fluorinated aromatic compound.

    Attachment of the 6-methylpyridin-2-yl group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of metal catalysts like palladium or copper.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction to less oxidized forms using reducing agents like sodium borohydride.

    Substitution: Halogenation or nitration reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. This might include:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Affecting cellular pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-2-(pyridin-2-yl)chromeno[2,3-c]pyrrole: Lacks the 6-methyl group.

    1-(2-Chlorophenyl)-2-(6-methylpyridin-2-yl)chromeno[2,3-c]pyrrole: Has a chlorine atom instead of fluorine.

    1-(2-Fluorophenyl)-2-(6-methylpyridin-2-yl)quinoline: Different core structure (quinoline instead of chromeno[2,3-c]pyrrole).

Uniqueness

1-(2-FLUOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and core structure, which might confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H15FN2O3

Molecular Weight

386.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H15FN2O3/c1-13-7-6-12-18(25-13)26-20(14-8-2-4-10-16(14)24)19-21(27)15-9-3-5-11-17(15)29-22(19)23(26)28/h2-12,20H,1H3

InChI Key

GZBUDGXKCWFNPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5F

Origin of Product

United States

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